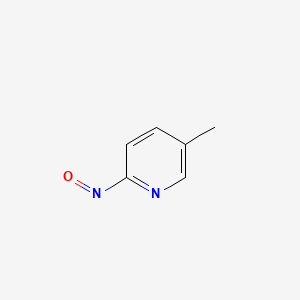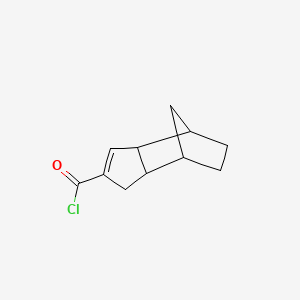
3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-2-carbonyl chloride: is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including organic synthesis and medicinal chemistry. Its structure consists of a hexahydroindene core with a carbonyl chloride functional group, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-2-carbonyl chloride typically involves the following steps:
-
Starting Material: : The synthesis often begins with the preparation of the hexahydroindene core. This can be achieved through the hydrogenation of indene under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C).
-
Functionalization: : The next step involves the introduction of the carbonyl chloride group. This can be done by reacting the hexahydroindene with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The carbonyl chloride group in 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-2-carbonyl chloride is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
-
Reduction Reactions: : The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Oxidation Reactions: : Although less common, the compound can undergo oxidation reactions to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) under basic conditions.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Strong oxidizers like KMnO₄ in aqueous or acidic conditions.
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Aldehydes and Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Scientific Research Applications
Chemistry
In organic synthesis, 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-2-carbonyl chloride serves as a valuable intermediate for the preparation of various complex molecules
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure can be modified to create molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of coatings, adhesives, and resins.
Mechanism of Action
The mechanism by which 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-2-carbonyl chloride exerts its effects depends on its specific chemical reactions. For instance, in nucleophilic substitution reactions, the carbonyl chloride group acts as an electrophile, attracting nucleophiles to form new covalent bonds. The molecular targets and pathways involved vary based on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene: Lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.
4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-: Contains multiple chlorine atoms, leading to different reactivity and applications.
2,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene: Highly chlorinated, with distinct chemical properties and uses.
Uniqueness
The presence of the carbonyl chloride group in 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-2-carbonyl chloride makes it particularly versatile in synthetic chemistry. This functional group allows for a wide range of chemical transformations, making the compound a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
tricyclo[5.2.1.02,6]dec-3-ene-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c12-11(13)8-4-9-6-1-2-7(3-6)10(9)5-8/h4,6-7,9-10H,1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRWRMMCFJLZDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C=C(C3)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80723624 |
Source


|
| Record name | 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80723624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105041-53-0 |
Source


|
| Record name | 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80723624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
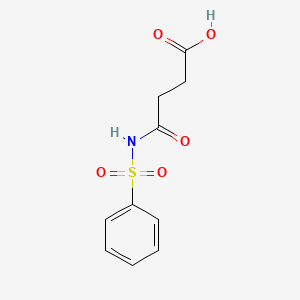

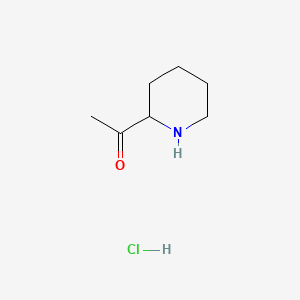

![4-[(1Z)-1,3-Butadien-1-yl]benzaldehyde](/img/structure/B561293.png)
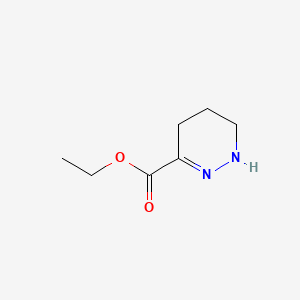
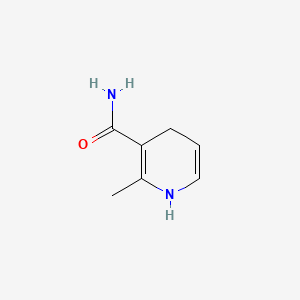

![(14'Z,20'Z)-spiro[1,3-dioxolane-2,23'-pentacyclo[10.10.1.02,11.04,9.015,20]tricosa-2(11),4,6,8,14,16,18,20-octaene]](/img/structure/B561301.png)
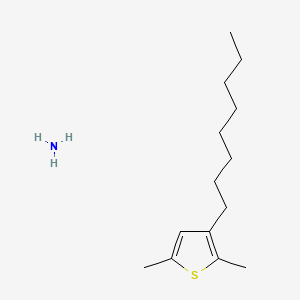
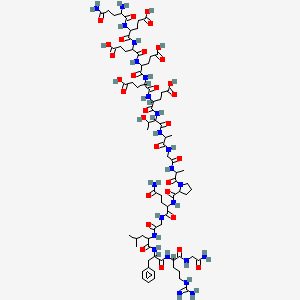
![methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate](/img/structure/B561308.png)
